
2,2-Dimethylcycloheptane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylcycloheptane-1-sulfonyl chloride is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dimethylcycloheptane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 2,2-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced through reduction.
科学研究应用
2,2-Dimethylcycloheptane-1-sulfonyl chloride has diverse applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
- 2,2-Dimethylcyclopropane-1-sulfonyl chloride
- 2,2-Dimethylcyclopentane-1-sulfonyl chloride
- 2,2-Dimethylcyclohexane-1-sulfonyl chloride
Comparison: Compared to its analogs, 2,2-Dimethylcycloheptane-1-sulfonyl chloride exhibits unique reactivity due to the larger ring size, which influences its steric and electronic properties. This makes it more suitable for specific applications where larger ring systems are advantageous .
属性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC 名称 |
2,2-dimethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)7-5-3-4-6-8(9)13(10,11)12/h8H,3-7H2,1-2H3 |
InChI 键 |
XYDIHWPCNYZPSM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCC1S(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


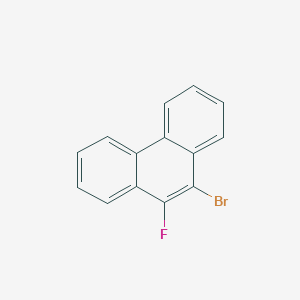
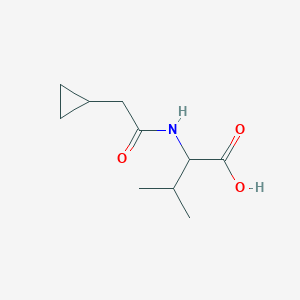
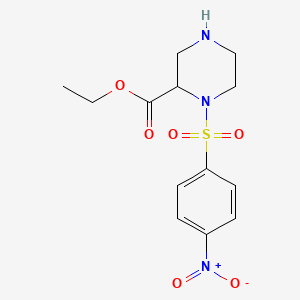
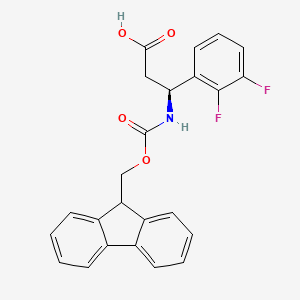

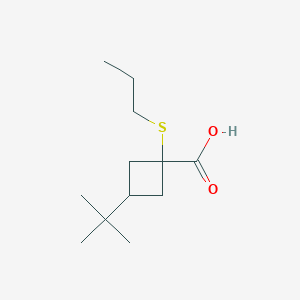
![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
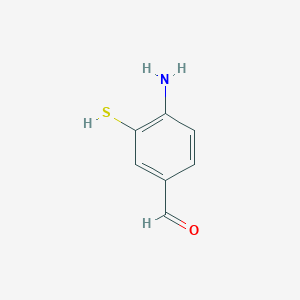
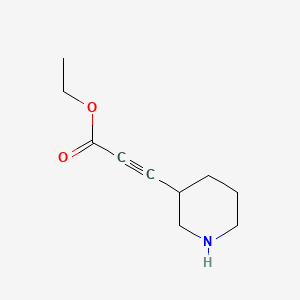
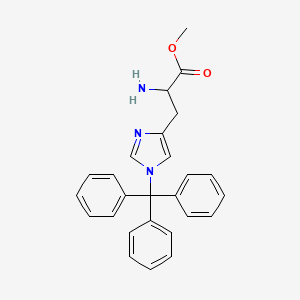
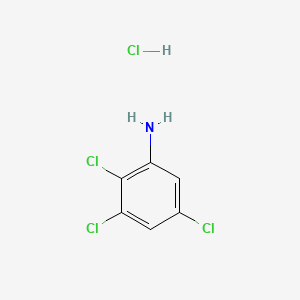
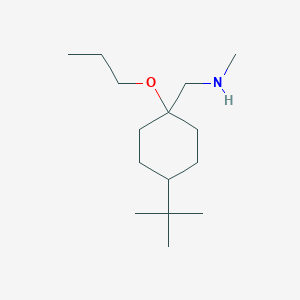
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
